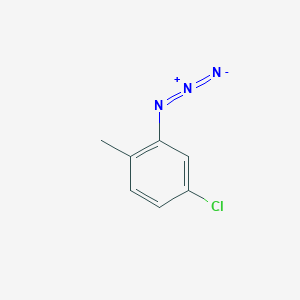

2-Azido-4-chloro-1-methylbenzene

説明

2-Azido-4-chloro-1-methylbenzene is an aromatic compound featuring an azide (-N₃) group at the 2-position, a chlorine atom at the 4-position, and a methyl (-CH₃) substituent at the 1-position of the benzene ring. Aryl azides like this are critical intermediates in organic synthesis, particularly in click chemistry and photochemical applications.

特性

IUPAC Name |

2-azido-4-chloro-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-2-3-6(8)4-7(5)10-11-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFSGQSEJJCNGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-4-chloro-1-methylbenzene typically involves a multi-step process. One common method starts with the nitration of 4-chlorotoluene to introduce a nitro group. This is followed by the reduction of the nitro group to an amine, and finally, the conversion of the amine to an azide using sodium azide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity, such as controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.

化学反応の分析

反応の種類

2-アジド-4-クロロ-1-メチルベンゼンは、以下を含むさまざまなタイプの化学反応を起こします。

置換反応: アジド基は、求核置換反応において他の求核剤と置き換えることができます.

環状付加反応: アジド基は、[3+2]環状付加反応に参加してトリアゾールを形成することができます.

還元反応: アジド基は、適切な条件下でアミンに還元できます.

一般的な試薬と条件

求核置換: 塩基の存在下でアミンやチオールなどの強力な求核剤。

環状付加: [3+2]環状付加反応には、通常、銅(I)触媒が使用されます。

還元: 水素化リチウムアルミニウム (LiAlH₄) や触媒的還元などの還元剤。

主な生成物

置換: 置換ベンゼン誘導体の形成。

環状付加: トリアゾール誘導体の形成。

還元: アミン誘導体の形成。

科学的研究の応用

2-アジド-4-クロロ-1-メチルベンゼンは、科学研究でいくつかの用途があります。

化学: さまざまなヘテロ環式化合物の合成における前駆体として使用されます.

生物学: 生体直交化学において、生体分子の標識と追跡に使用されます。

医学: 特に薬理活性化合物の合成において、創薬と開発における可能性が調査されています.

産業: 特殊化学薬品や材料の製造に使用されます。

作用機序

2-アジド-4-クロロ-1-メチルベンゼンの作用機序は、主にアジドとしての反応性に関係しています。 アジド基は、アルキンと環状付加反応を起こしてトリアゾールを形成することができ、これはクリックケミストリーで広く使用されている反応です . この反応性は、ベンゼン環上の塩素とメチル基の電子求引効果によって促進され、反応中の遷移状態と中間体を安定化します .

類似化合物との比較

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molar Mass (g/mol) | CAS Number | Substituent Positions (Benzene Ring) |

|---|---|---|---|---|

| This compound | C₇H₆ClN₃ | 167.6 | Not Available | Azido (2), Cl (4), Me (1) |

| 4-Azido-2-chloro-1-methylbenzene | C₇H₆ClN₃ | 167.6 | 357292-37-6 | Azido (4), Cl (2), Me (1) |

| 1-Azido-2-chloro-4-nitrobenzene | C₆H₃ClN₄O₂ | 198.57 | Not Provided | Azido (1), Cl (2), NO₂ (4) |

| 2-Azido-1-chloro-4-(trifluoromethyl)benzene | C₇H₄ClF₃N₃ | 221.57 | Not Available | Azido (2), Cl (1), CF₃ (4) |

Key Observations:

Positional Isomerism :

- The azido and chloro substituent positions significantly alter electronic and steric properties. For example, 4-Azido-2-chloro-1-methylbenzene (CAS 357292-37-6) is a positional isomer of the target compound, with azido and chloro groups swapped. This difference impacts reactivity in cycloaddition reactions, as electron-withdrawing groups (e.g., Cl) meta to azide may stabilize transition states.

Substituent Effects: Nitro vs. Methyl: 1-Azido-2-chloro-4-nitrobenzene contains a nitro (-NO₂) group, which is strongly electron-withdrawing. This enhances the azide group’s electrophilicity, making it more reactive in nucleophilic substitutions compared to the methyl-substituted target compound. Trifluoromethyl: The bulky, electron-withdrawing CF₃ group in 2-Azido-1-chloro-4-(trifluoromethyl)benzene increases molar mass (221.57 g/mol) and may reduce solubility in polar solvents.

Synthesis Methods: 1-Azido-2-chloro-4-nitrobenzene is synthesized via nucleophilic substitution using sodium azide and 2-chloro-4-nitro-1-(trifluoromethylsulfinyl)benzene. The trifluoromethylsulfinyl group acts as an excellent leaving group, a novel finding in aromatic substitutions .

Stability :

- Aryl azides are thermally and photolytically unstable. 1-Azido-2-chloro-4-nitrobenzene’s instability necessitated single-crystal cultivation for structural analysis . The methyl group in the target compound may marginally enhance stability compared to nitro-substituted analogs due to its electron-donating nature.

生物活性

2-Azido-4-chloro-1-methylbenzene, also known as 4-chloro-2-azidotoluene, is an aromatic organic compound characterized by the presence of an azido group (-N₃), a chlorine atom, and a methyl group attached to a benzene ring. Its molecular formula is C₇H₆ClN₃, with a molecular weight of approximately 167.58 g/mol. This compound is part of the azide family, which is recognized for its diverse reactivity and applications in organic synthesis and medicinal chemistry.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds containing azido groups are often explored for their bioorthogonal chemistry applications . These compounds can be utilized in labeling and tracking biomolecules due to their unique reactivity with alkyne-bearing compounds, facilitating the study of biological processes at the molecular level .

The biological activity of this compound primarily revolves around its ability to participate in click chemistry reactions . The azido group reacts with alkynes, forming stable triazole linkages that are valuable in various biochemical applications. This characteristic makes it a useful intermediate in organic synthesis compared to its analogs .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of azido, chlorine, and methyl substituents. Below is a comparison table highlighting similar compounds and their characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Chlorotoluene | Chlorine and methyl groups without azido functionality | Lacks the reactive azido group |

| 2-Azidotoluene | Contains an azido group but lacks chlorine | Similar reactivity but different substitution pattern |

| 4-Azido-1-chlorobenzene | Contains both azido and chlorine groups | Lacks the methyl substituent |

This table illustrates how the specific arrangement of substituents on the benzene ring imparts distinct reactivity patterns to this compound, enhancing its utility in chemical synthesis .

Bioorthogonal Chemistry Applications

Recent studies have focused on the use of azide-containing compounds like this compound in bioorthogonal reactions. For instance, researchers have utilized these compounds for:

- Labeling Biomolecules : The ability to selectively react with alkynes allows for the tagging of proteins and nucleic acids, facilitating their tracking within biological systems.

- Drug Development : The incorporation of azido groups into drug candidates has been shown to improve their pharmacological properties by enhancing target specificity and reducing off-target effects .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multiple steps including diazotization followed by azidation. The general reaction pathway can be summarized as follows:

- Diazotization : The precursor compound undergoes diazotization using sodium nitrite and hydrochloric acid.

- Azidation : The resulting diazonium salt is treated with sodium azide to yield this compound.

This method highlights the compound's potential as a building block in complex organic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。